molecular formula C10H5BrClN3 B15248902 7-Bromo-4-chloroimidazo[1,5-a]quinoxaline

7-Bromo-4-chloroimidazo[1,5-a]quinoxaline

Cat. No.: B15248902
M. Wt: 282.52 g/mol
InChI Key: FTCTUHIOLIVWJG-UHFFFAOYSA-N
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Description

7-Bromo-4-chloroimidazo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloroimidazo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives in the presence of a catalyst such as phenyliodine (III) dicyclohexanecarboxylate and iridium, induced by visible light . Another approach involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazoquinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of scalable synthetic routes involving readily available starting materials and efficient catalysts is crucial for industrial applications. The development of eco-friendly and cost-effective methods, such as ionic liquid-supported synthesis under microwave conditions, is also being explored .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloroimidazo[1,5-a]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloroimidazo[1,5-a]quinoxaline involves its interaction with various molecular targets and pathways. It acts as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of SK2, PIM, IkB kinases, as well as PDE4, PDE9, and PDE10A phosphodiesterases . These interactions contribute to its biological activities, including anticancer and neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4-chloroimidazo[1,5-a]quinoxaline is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for chemical modifications. This makes it a valuable compound for the development of new drugs and materials with specific properties .

Properties

Molecular Formula

C10H5BrClN3

Molecular Weight

282.52 g/mol

IUPAC Name

7-bromo-4-chloroimidazo[1,5-a]quinoxaline

InChI

InChI=1S/C10H5BrClN3/c11-6-1-2-8-7(3-6)14-10(12)9-4-13-5-15(8)9/h1-5H

InChI Key

FTCTUHIOLIVWJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(C3=CN=CN23)Cl

Origin of Product

United States

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